molecular formula C15H18FN5 B14803652 2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine

2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine

Cat. No.: B14803652
M. Wt: 287.34 g/mol
InChI Key: KOMOITQEEWZPEU-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the piperazine or pyrimidine rings.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with substituted functional groups on the fluorophenyl or pyrimidine rings.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine stands out due to its specific substitution pattern and the presence of both piperazine and pyrimidine rings

Properties

Molecular Formula

C15H18FN5

Molecular Weight

287.34 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine

InChI

InChI=1S/C15H18FN5/c1-11-10-14(17)19-15(18-11)21-8-6-20(7-9-21)13-5-3-2-4-12(13)16/h2-5,10H,6-9H2,1H3,(H2,17,18,19)

InChI Key

KOMOITQEEWZPEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3F)N

Origin of Product

United States

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